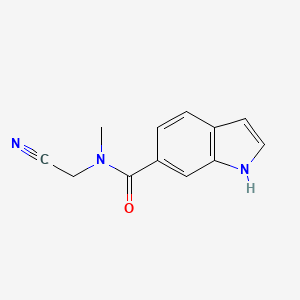
N-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyanomethyl group and a carboxamide group attached to the indole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of N-methylindole-6-carboxamide with cyanomethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N-methylindole-6-carboxamide and cyanomethyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The cyanomethyl halide is added dropwise to a solution of N-methylindole-6-carboxamide in the solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as primary or secondary amines in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted products with various functional groups depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, or it may interact with receptors to trigger signaling cascades. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-methyl-1H-indole-3-carboxamide: Similar structure with the cyanomethyl group at the 3-position instead of the 6-position.
N-(cyanomethyl)-N-methyl-1H-indole-5-carboxamide: Similar structure with the cyanomethyl group at the 5-position instead of the 6-position.
N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide: Similar structure with the cyanomethyl group at the 2-position instead of the 6-position.
Uniqueness
N-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide is unique due to the specific positioning of the cyanomethyl and carboxamide groups on the indole ring. This unique arrangement can influence its chemical reactivity, biological activity, and overall properties compared to other similar compounds. The specific positioning may also affect its binding affinity and selectivity for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-15(7-5-13)12(16)10-3-2-9-4-6-14-11(9)8-10/h2-4,6,8,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLUJUVCDMSHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,3as,6as)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride](/img/structure/B2563975.png)
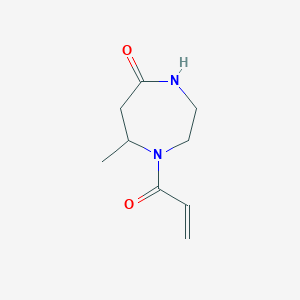
![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)
![11-methyl-12-[(4-methylphenyl)methyl]-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2563979.png)
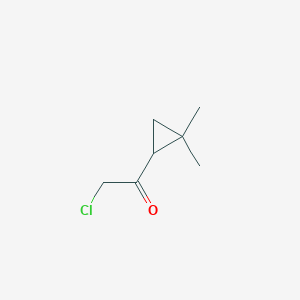
![2,2-Dimethyl-3-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B2563981.png)
![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}oxolane-3-carboxamide](/img/structure/B2563984.png)

![Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2563987.png)
![N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2563989.png)
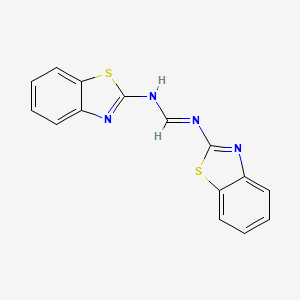
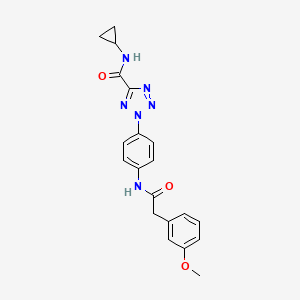
![N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2563996.png)
